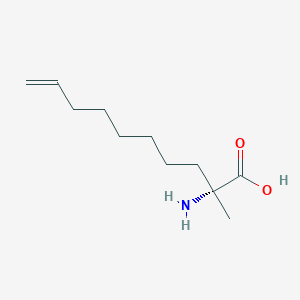
3-(pyridin-2-yl)-1H-pyrazole-5-carbaldéhyde
Vue d'ensemble
Description
Compounds with pyridin-2-yl and pyrazole structures are often used in medicinal chemistry due to their wide range of pharmacological activities . They are found in various bioactive molecules and are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Diels–Alder reaction . For instance, a key intermediate reacts with another compound to form a new compound, which is then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like single-crystal X-ray and spectroscopic techniques . Geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface are often evaluated .Chemical Reactions Analysis
The chemical reactions involving similar compounds often proceed through the formation of intermediate compounds . For instance, a Diels–Alder reaction between a key intermediate and another compound leads to the formation of a new compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized using techniques like Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction (sXRD) .Applications De Recherche Scientifique
Synthèse d'hétérocycles azotés
La partie pyrazole du composé sert de précurseur polyvalent dans la synthèse de divers hétérocycles azotés. Ces hétérocycles sont essentiels dans les produits pharmaceutiques et les produits agrochimiques en raison de leur activité biologique. Par exemple, le composé peut être transformé en 2-(4-chlorophényl)-4,5-dihydro-1H-imidazole et 2-(4-chlorophényl)-1,4,5,6-tétrahydropyrimidine, qui sont des échafaudages précieux en chimie médicinale .
Chimie de coordination et luminescence
En tant que ligand, ce composé peut se coordonner avec des ions métalliques comme Cu(I) pour former des polymères de coordination. Ces polymères présentent une luminescence, ce qui est utile dans le développement de dispositifs émetteurs de lumière et de capteurs biologiques. Le ligand riche en azote avec une symétrie trigonale et une partie pyridine permet la formation de motifs structuraux uniques dans les réseaux de coordination .
Activité antifibrotique
Dans le domaine de la chimie médicinale, le composé a montré des promesses d'activité antifibrotique. Ceci est particulièrement pertinent dans le traitement de maladies comme la fibrose, où une cicatrisation des tissus se produit. Les dérivés du composé ont été étudiés pour leur potentiel à inhiber ou inverser le processus fibrotique .
Réactions électrophile et nucléophile
La nature électronique du composé en fait une molécule puissante pour les réactions électrophile et nucléophile. Il peut être utilisé dans la fonctionnalisation de la structure, comme la synthèse d'esters, d'amides et d'amidines. Ces réactions sont fondamentales dans la synthèse organique et le développement de médicaments .
Applications de la chimie verte
Le composé peut être synthétisé à partir de nitrostyrènes et de 2-aminopyridines via des protocoles respectueux de l'environnement. Ceci s'aligne avec les principes de la chimie verte, qui vise à réduire ou éliminer l'utilisation et la génération de substances dangereuses dans les processus chimiques .
Synthèse chémodivergente
Il sert de matière première dans la synthèse chémodivergente, où différents produits peuvent être synthétisés à partir des mêmes réactifs dans des conditions différentes. Ceci est particulièrement utile dans la synthèse efficace d'une variété de composés à partir d'un précurseur commun, optimisant les ressources et réduisant les déchets .
Mécanisme D'action
Target of Action
For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
It’s worth noting that the photophysical behavior of similar compounds has been investigated, showing excitation-dependent fluorescence and phosphorescence under ambient conditions .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde in laboratory experiments include its availability, its relatively low cost, and its ability to undergo various reactions to form new products. However, there are some limitations to using 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde in laboratory experiments. For example, 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde is a volatile compound, which can make it difficult to handle. In addition, it is not always easy to obtain a pure form of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde, as it can easily be contaminated by other compounds.
Orientations Futures
The future directions of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde research include further exploration of its potential applications in medicinal chemistry and biochemistry, as well as its potential to act as an inhibitor of various enzymes. In addition, future research should aim to explore the biochemical and physiological effects of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde, as well as its potential toxicity. Finally, further research should focus on developing methods for the synthesis of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde that are more efficient and cost-effective.
Safety and Hazards
Propriétés
IUPAC Name |
3-pyridin-2-yl-1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-7-5-9(12-11-7)8-3-1-2-4-10-8/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGGGEBEZJGPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865815-72-1 | |
| Record name | 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



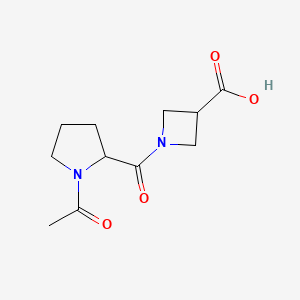
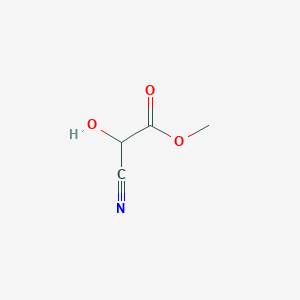
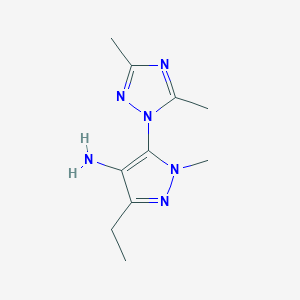
![(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1444279.png)


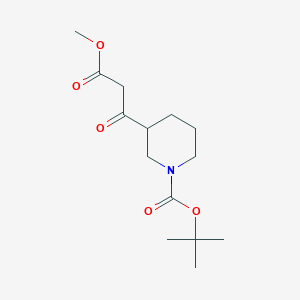

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)

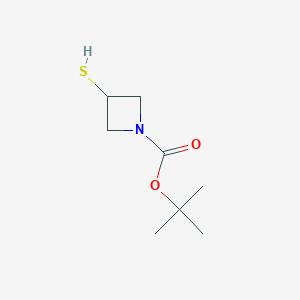
![Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1444290.png)
